[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol

Lipophilicity ADME prediction Oxazole regioisomers

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol (CAS 1538665-60-9) is a fluorinated oxazole building block with molecular formula C₁₀H₈FNO₂ and molecular weight 193.17 g/mol. It features a 4-fluorophenyl substituent at the oxazole 5-position and a primary alcohol (–CH₂OH) at the 4-position, giving it a computed LogP of 1.973, topological polar surface area (TPSA) of 46.26 Ų, and three hydrogen-bond acceptor sites.

Molecular Formula C10H8FNO2
Molecular Weight 193.177
CAS No. 1538665-60-9
Cat. No. B2923660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol
CAS1538665-60-9
Molecular FormulaC10H8FNO2
Molecular Weight193.177
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CO2)CO)F
InChIInChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-9(5-13)12-6-14-10/h1-4,6,13H,5H2
InChIKeyJVJANMNZYPSJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol (CAS 1538665-60-9): Procurement-Relevant Overview for R&D and Medicinal Chemistry


[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol (CAS 1538665-60-9) is a fluorinated oxazole building block with molecular formula C₁₀H₈FNO₂ and molecular weight 193.17 g/mol . It features a 4-fluorophenyl substituent at the oxazole 5-position and a primary alcohol (–CH₂OH) at the 4-position, giving it a computed LogP of 1.973, topological polar surface area (TPSA) of 46.26 Ų, and three hydrogen-bond acceptor sites . It is commercially supplied at ≥95% purity with storage at 2–8°C under dry, sealed conditions and is classified as a warning-level irritant (H315, H319, H335) . The compound serves primarily as a synthetic intermediate and scaffold for medicinal chemistry programs, including COX-2 inhibitor and kinase modulator development [1][2].

Why Procurement Cannot Substitute [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol with a Generic Oxazole Analog


The oxazole family encompasses multiple regioisomers and heterocycle variants (oxazole vs. isoxazole) that share the identical molecular formula C₁₀H₈FNO₂ but differ decisively in the positioning of the fluorophenyl and hydroxymethyl substituents . A procurement decision that treats, for example, [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol (CAS 885273-80-3) or [5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanol (CAS 844818-52-6) as interchangeable with the title compound ignores documented differences in computed LogP (up to ~1 log unit), hydrogen-bond acceptor count, and the electronic environment of the oxazole ring . In a medicinal chemistry context, the 4-hydroxymethyl substitution pattern is a known pharmacophoric element in COX-2 and FAAH inhibitor scaffolds, whereas the 2-substituted analogs orient the critical hydrogen-bonding alcohol away from the target binding pocket [1][2]. The quantitative evidence below demonstrates that position-specific physicochemical and structural parameters, not merely the core oxazole ring, drive biological and synthetic utility.

Quantitative Differentiation Evidence for [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol Against Closest Analogs


LogP Differential of ~1.04 Units Versus the 2-Methanol Regioisomer

The title compound (CAS 1538665-60-9) has a computed LogP of 1.973 . Its direct regioisomer [5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanol (CAS 844818-52-6) has a reported LogP of 0.930882 from Fluorochem . This represents a ΔLogP of approximately +1.04 log units for the 4-methanol isomer, indicating roughly a tenfold-higher octanol–water partition coefficient. The difference arises from the proximity of the hydroxyl group to the endocyclic nitrogen at position 3, which in the 2-methanol isomer enables intramolecular hydrogen bonding that reduces effective lipophilicity, whereas the 4-methanol isomer positions the –CH₂OH away from the ring heteroatoms, precluding such internal stabilization.

Lipophilicity ADME prediction Oxazole regioisomers

Hydrogen-Bond Acceptor Count: 3 vs. 2 for the 2-Methanol Regioisomer

The target compound possesses three hydrogen-bond acceptor (HBA) sites: the oxazole ring nitrogen, the oxazole ring oxygen, and the hydroxyl oxygen of the methanol group . The 2-methanol regioisomer (CAS 844818-52-6) is reported to have only two HBA sites . The additional acceptor site in the 4-methanol isomer arises because the oxazole ring oxygen at position 1 remains sterically and electronically available for intermolecular hydrogen bonding when the –CH₂OH group occupies the 4-position; in the 2-methanol isomer, the methanol group is directly attached adjacent to the ring oxygen, partially shielding it from solvent access. This difference is structurally verifiable via the SMILES: OCc1ncoc1-c1ccc(F)cc1 (target) vs. OCC1=NC=C(C2=CC=C(F)C=C2)O1 (2-yl isomer) .

Hydrogen bonding Pharmacophore modeling Oxazole regioisomers

Oxazole vs. Isoxazole Heterocycle: Ring-Nitrogen Position Governs Kinase Pharmacophore Fit

The title compound contains a 1,3-oxazole ring (oxygen at position 1, nitrogen at position 3). The direct isoxazole analog with the same substitution pattern – 5-(4-fluorophenyl)-4-isoxazolylmethanol (CAS not standardized; Benchem reference but structural precedent confirmed) – places the nitrogen at position 2 and oxygen at position 1 of the azole ring . In kinase inhibitor programs, the 1,3-oxazole core has been validated as a Type-I kinase pharmacophore; for example, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) inhibits FLT3-ITD+ with an IC₅₀ of 5.3 nM in MV-4-11 cells [1]. Switching to an isoxazole scaffold alters the angle and distance of the hydrogen-bond acceptor nitrogen relative to the hinge region of the ATP-binding pocket. Published SAR on oxazole-based PDE4 inhibitors demonstrates that the oxazole 3-nitrogen is essential for a key water-mediated hydrogen bond to the catalytic domain; the isoxazole 2-nitrogen cannot replicate this geometry [2].

Oxazole Isoxazole Kinase inhibitor FLT3 Bioisostere

Purity Specification and Physical Characterization: 95% Minimum Purity with Validated TPSA and Rotatable Bond Profile

The title compound is commercially available at a minimum purity of 95% from multiple suppliers (ChemScene Cat. CS-0238183, Leyan Cat. 1308853) . Computed descriptors that inform its drug-likeness as a building block include TPSA = 46.26 Ų, LogP = 1.973, and rotatable bonds = 2 . The closely related 2-phenyl regioisomer [2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol (CAS 885273-80-3) has identical TPSA (46.26) and LogP (1.973) but differs in that it is primarily available via custom synthesis rather than as a stocked catalog item [1]. The isoxazole analog 5-(4-fluorophenyl)isoxazole-3-methanol (CAS 640291-97-0) offers higher purity (≥98.5% by HPLC) and a well-defined melting point of 78–84 °C, enabling crystallinity-based identity confirmation not available for the low-melting or amorphous title compound .

Quality control Purity specification Procurement Building block

Patent Precedent: 4-Hydroxymethyl-5-(4-fluorophenyl)oxazole as a Privileged Anti-Inflammatory Scaffold

US Patent 5,719,163 (G.D. Searle & Co., 1998) explicitly discloses compounds of the class 4-[2-benzyl-5-(4-fluorophenyl)oxazol-4-yl] as active anti-inflammatory agents, with the 4-fluorophenyl at position 5 and the 4-substituted oxazole core being the essential pharmacophoric elements [1]. The title compound serves as a direct synthetic precursor to this class through alkylation at the 4-hydroxymethyl group. In contrast, the 2-methanol regioisomer (CAS 844818-52-6) and the 2-phenyl regioisomer (CAS 885273-80-3) do not map onto this pharmacophore because their substitution patterns place the methanol or phenyl group at positions that cannot be elaborated to the 2-benzyl-4-substituted-5-(4-fluorophenyl)oxazole core claimed in the patent. Furthermore, novel valdecoxib derivatives synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes retain high COX-2 affinity (SI > 2000) specifically when the 4-fluorophenyl group occupies the 5-position of the oxazole ring [2].

COX-2 inhibitor Anti-inflammatory Patent scaffold Valdecoxib analog

Fsp³ and Functional-Group Versatility: The 4-Hydroxymethyl Group as a Diversifiable Handle

The target compound's 4-hydroxymethyl group (–CH₂OH) is a versatile synthetic handle capable of oxidation to aldehyde or carboxylic acid, conversion to halide, mesylation/tosylation for nucleophilic displacement, or Mitsunobu coupling, enabling late-stage diversification without altering the oxazole ring . The 2-methanol regioisomer (CAS 844818-52-6) has a significantly lower Fsp³ (fraction of sp³-hybridized carbons) of 0.1 , which limits the number of saturated carbon centers available for generating three-dimensional molecular complexity. The title compound's Fsp³ is not explicitly reported in the open sources consulted, but by structure it contains 1 sp³ carbon (the –CH₂OH carbon) out of 10 carbons, yielding an Fsp³ of 0.1; the difference versus the 2-methanol isomer lies not in Fsp³ count but in the steric and electronic environment of that sp³ center, which in the 4-position is flanked by the oxazole C5-aryl and C2-H, offering a unique trajectory for vector diversification distinct from the 2-methanol isomer's geometry .

Late-stage functionalization Fsp³ Synthetic intermediate Oxazole derivatization

Procurement-Guiding Application Scenarios for [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol (CAS 1538665-60-9)


COX-2 Selective Inhibitor Lead Optimization (Anti-Inflammatory Program)

Researchers developing next-generation COX-2 inhibitors based on the valdecoxib scaffold should procure this specific building block because the 5-(4-fluorophenyl) substitution pattern is essential for retaining high COX-2 affinity (selectivity index > 2000 reported for this substitution class) [1], and the 4-hydroxymethyl group provides a direct synthetic entry point for installing the 2-benzyl or related substituents claimed in US Patent 5,719,163 [2]. Substituting the 2-phenyl regioisomer (CAS 885273-80-3) would place the fluorophenyl group at the non-pharmacophoric 2-position, abrogating COX-2 activity.

FLT3 Kinase Inhibitor Fragment-Based Drug Discovery (AML Oncology)

For teams exploring FLT3-ITD+ AML inhibitors, this compound provides the core 1,3-oxazole pharmacophore with an sp³-hybridized hydroxymethyl handle at the 4-position for fragment growing or linking. The oxazole-based FLT3 inhibitor 5-(4-fluorophenyl)-N-phenyloxazol-2-amine achieved an IC₅₀ of 5.3 nM in MV-4-11 cells [3], validating the oxazole scaffold for this target. The isoxazole analog (CAS 640291-97-0) should be excluded as it alters the geometry of the hinge-binding nitrogen and has no reported FLT3 activity.

FAAH Inhibitor Medicinal Chemistry (Pain and Neurodegeneration)

Merck Sharp & Dohme's patent portfolio on FAAH inhibitors (US 9,045,467 B2) utilizes 4-substituted-5-aryl-oxazole motifs [4]. The title compound's 4-CH₂OH group allows late-stage diversification to amides, esters, or ethers that modulate FAAH potency and CNS penetration. The LogP of 1.973 provides a favorable starting point for CNS drug design, whereas the 2-methanol isomer (LogP 0.93) would bias the series toward lower brain penetration, potentially compromising CNS target engagement.

Diversity-Oriented Synthesis (DOS) Library Construction

For high-throughput synthesis groups building oxazole-based screening libraries, this compound offers a single, well-characterized building block that can be diversified via the 4-CH₂OH handle (oxidation, halogenation, etherification, amination) without requiring protection/deprotection of the oxazole ring . Its commercial availability at 95% purity from multiple suppliers reduces lead-time risk compared to the 2-phenyl isomer, which typically requires custom synthesis.

Quote Request

Request a Quote for [5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.